molecular formula C9H11NO4 B070154 5-Amino-2,4-dimethoxybenzoic acid CAS No. 174261-19-9

5-Amino-2,4-dimethoxybenzoic acid

Cat. No.: B070154
CAS No.: 174261-19-9
M. Wt: 197.19 g/mol
InChI Key: NLPCBEKYYRAMKY-UHFFFAOYSA-N
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Description

5-Amino-2,4-dimethoxybenzoic acid is a multifunctional benzoic acid derivative of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure incorporates both electron-donating amino and methoxy substituents on the aromatic ring, which profoundly influences its electronic properties and reactivity. This compound serves as a versatile and crucial synthetic intermediate, particularly in the construction of complex heterocyclic systems and as a precursor in the development of potential pharmacologically active molecules. Researchers utilize this chemical as a key building block for the synthesis of dyes, agrochemicals, and novel active pharmaceutical ingredients (APIs), where its substituted aniline and carboxylic acid functional groups allow for targeted derivatization. The presence of the ortho- and para-directing, activating groups makes it a valuable scaffold for electrophilic aromatic substitution reactions, while the carboxylic acid enables amide coupling or esterification. Its primary research value lies in its application for exploring structure-activity relationships (SAR) in drug discovery programs and in material science for the design of organic compounds with specific electronic characteristics. This product is intended for use by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174261-19-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

5-amino-2,4-dimethoxybenzoic acid

InChI

InChI=1S/C9H11NO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

NLPCBEKYYRAMKY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)O)N)OC

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)N)OC

Synonyms

Benzoic acid, 5-amino-2,4-dimethoxy- (9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis of 5-Amino-2,4-dimethoxybenzoic Acid and its Isomers

The direct synthesis of this compound can be approached through the reduction of a corresponding nitro-substituted precursor, a common strategy in the synthesis of aromatic amines. The synthesis of its isomers, such as 2-Amino-4,5-dimethoxybenzoic acid, is also well-documented and provides insight into the regioselectivity of reactions on the dimethoxybenzoic acid core.

Established Synthetic Routes to 2-Amino-4,5-dimethoxybenzoic Acid

A prevalent method for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid involves the reduction of 4,5-dimethoxy-2-nitrobenzoic acid. This transformation is typically achieved through catalytic hydrogenation.

One established procedure begins with the hydrolysis of methyl 4,5-dimethoxy-2-nitrobenzoate. The nitro-ester is treated with potassium hydroxide (B78521) in aqueous solution and heated. Following the completion of the hydrolysis, the solution is neutralized with acetic acid. The resulting suspension of 4,5-dimethoxy-2-nitrobenzoic acid is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is carried out at elevated temperature and pressure. After the reduction is complete, the catalyst is filtered off, and the pH of the filtrate is adjusted to precipitate the desired 2-Amino-4,5-dimethoxybenzoic acid, which can be isolated as a solid. researchgate.net

Starting MaterialReagentsKey StepsProduct
Methyl 4,5-dimethoxy-2-nitrobenzoate1. KOH, H₂O, Heat2. Acetic Acid3. H₂, 10% Pd/CHydrolysis, Neutralization, Catalytic Hydrogenation2-Amino-4,5-dimethoxybenzoic acid

Esterification Protocols (e.g., Methyl Ester Synthesis)

The esterification of aminobenzoic acids, including the synthesis of methyl esters of amino-dimethoxybenzoic acid derivatives, is a fundamental transformation. Fischer esterification is a common and effective method. This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, yielding the ester. researchgate.netchemicalbook.com

Due to the presence of the basic amino group in aminobenzoic acids, a stoichiometric amount of the acid catalyst is often required to protonate the amine, which would otherwise deactivate the catalyst. researchgate.net The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium bicarbonate, to deprotonate the amino group and quench the excess acid, leading to the precipitation of the ester product. googleapis.com

Carboxylic AcidAlcoholCatalystKey StepsProduct
Aminobenzoic Acid DerivativeMethanol (B129727)H₂SO₄ or SOCl₂Protonation, Nucleophilic Attack, Elimination of Water, NeutralizationMethyl Aminobenzoate Derivative

Nitration and Isomer Separation Techniques for Related Anthranilic Acid Derivatives

The introduction of a nitro group onto the aromatic ring of anthranilic acid (2-aminobenzoic acid) derivatives is a key step in the synthesis of many important intermediates. The nitration of substituted benzoic acids typically yields a mixture of isomers, the separation of which can be challenging due to their similar physical properties.

The nitration of a disubstituted benzene (B151609) ring, such as a dimethoxybenzoic acid, is governed by the directing effects of the existing substituents. The methoxy (B1213986) groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The regioselectivity of the nitration will depend on the interplay of these electronic effects and steric hindrance.

A common method for separating nitro-isomers of anthranilic acid involves fractional crystallization or chromatography. A patented process for separating 4- and 5-nitroanthranilic acids utilizes the differential solubility of the isomers in sulfuric acid of a specific concentration. By dissolving the isomeric mixture in sulfuric acid at a certain temperature and then cooling, one isomer can be selectively precipitated and filtered off. sigmaaldrich.com This technique highlights how subtle differences in the chemical properties of isomers can be exploited for their separation on a larger scale.

Advanced Synthetic Transformations Utilizing the this compound Moiety

The this compound scaffold can be further elaborated using modern cross-coupling reactions to introduce a wide range of functional groups, leading to the synthesis of complex molecules with potential biological activity.

Palladium-Catalyzed Heck Reaction in the Synthesis of Functionalized Derivatives

The Palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an alkene. googleapis.com This reaction has been successfully applied to derivatives of this compound to synthesize precursors of biologically active compounds.

A notable example is the synthesis of methyl (E)-3-(5-amino-2,4-dimethoxyphenyl)acrylate. The synthesis starts with 2,4-dimethoxybenzoic acid, which undergoes decarboxylative iodination to introduce an iodine atom at the 5-position, a necessary handle for the subsequent Heck reaction. The resulting iodo-substituted intermediate is then coupled with an acrylate (B77674) ester in the presence of a palladium(II) catalyst. chemicalbook.comyoutube.com This reaction demonstrates the utility of the Heck reaction in functionalizing the 5-position of the dimethoxybenzoic acid ring system, providing access to valuable synthetic intermediates. chemicalbook.comyoutube.com

Aryl HalideAlkeneCatalystProduct
5-Iodo-2,4-dimethoxyaniline derivativeMethyl acrylatePalladium(II) acetateMethyl (E)-3-(5-amino-2,4-dimethoxyphenyl)acrylate

Suzuki Coupling Reactions Involving Amino-Dimethoxybenzoic Acid Derivatives

The Suzuki coupling reaction, another palladium-catalyzed cross-coupling reaction, is widely used for the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. rsc.org This reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.

Formation of N-Carboxyanhydride Derivatives

The synthesis of α-amino acid N-carboxyanhydrides (NCAs) is a fundamental process in peptide chemistry, and similar principles can be applied to aminobenzoic acids. A contemporary, halogen-free method for creating NCAs involves the use of Boc-protected α-amino acids and the T3P® reagent (propane phosphonic acid anhydride). nih.gov This approach is noted for its safety, operational simplicity, and the generation of non-toxic, easily removable byproducts. nih.gov The reaction proceeds in good yield and purity without significant epimerization. nih.gov

For this compound, which is an anthranilic acid derivative, a plausible synthetic route to its N-carboxyanhydride would first involve the protection of the amino group, for example, as a Boc (tert-butyloxycarbonyl) derivative. The subsequent reaction of this protected intermediate with a suitable cyclizing agent, such as phosgene (B1210022) or a safer alternative like triphosgene, would lead to the formation of the corresponding N-carboxyanhydride, which is a derivative of isatoic anhydride (B1165640).

A general method for the synthesis of β-amino acid N-carboxyanhydrides (β-NCAs) involves the cyclization of Nβ-Boc or Nβ-Cbz (carboxybenzyl) protected β-amino acids using phosphorus tribromide. illinois.edu While this compound is not a β-amino acid, the underlying principle of intramolecular cyclization of a protected amino acid is relevant.

Starting MaterialReagentProductKey Features
Boc-protected this compoundT3P® reagent5,7-Dimethoxy-1H-benzo[d] researchcommons.orgresearchgate.netoxazine-2,4-dionePhosgene-free, high yield, high purity. nih.gov
N-Cbz-protected this compoundPhosphorus tribromide5,7-Dimethoxy-1H-benzo[d] researchcommons.orgresearchgate.netoxazine-2,4-dioneAlternative to phosgene-based methods. illinois.edu

Cyclization Reactions to Form Heterocyclic Systems (e.g., Quinazolinones)

Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities, and this compound is a key precursor for their synthesis. A direct and efficient method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide (B127407) under a nitrogen atmosphere. Heating a vigorously stirred mixture of these two reactants at 145°C for four hours yields the desired 6,7-dimethoxyquinazolin-4(3H)-one. Following the reaction, the mixture is cooled, and the product is precipitated by the addition of water, then washed and dried to afford the quinazolinone in a 40% yield.

This transformation represents a classic example of a condensation-cyclization reaction, where the amino group of the benzoic acid derivative reacts with formamide, which serves as a source of both a carbonyl group and a nitrogen atom, to construct the pyrimidine (B1678525) ring of the quinazolinone system.

Reactant 1Reactant 2ProductReaction ConditionsYield
2-Amino-4,5-dimethoxybenzoic acidFormamide6,7-Dimethoxyquinazolin-4(3H)-one145°C, 4 hours, Nitrogen atmosphere40%

Preparation of Metal Chelating Ligands and Complexes

The structure of this compound, containing both amino and carboxylic acid groups, makes it an excellent scaffold for the design of metal-chelating ligands. These functional groups can be chemically modified to introduce additional donor atoms, thereby enhancing the coordination potential of the molecule. For instance, the amino group can be diazotized and coupled with other aromatic or heterocyclic systems to create azo-containing ligands. These ligands can then form stable complexes with a variety of metal ions.

A general approach to synthesizing such ligands involves the diazotization of an aromatic amine followed by an azo coupling reaction. researchcommons.orgresearchcommons.org In a hypothetical application to this compound, the amino group would be converted to a diazonium salt using nitrous acid at low temperatures. This reactive intermediate could then be coupled with an electron-rich aromatic or heterocyclic compound to introduce the azo (-N=N-) functionality. The resulting molecule, possessing the carboxylic acid group, the azo group, and potentially other donor atoms from the coupled ring system, would be a multidentate ligand capable of chelating metal ions.

Studies on similar azo-containing ligands have shown their ability to form complexes with metal ions such as chromium(II), cobalt(II), nickel(II), copper(II), silver(I), and gold(III). researchcommons.orgresearchcommons.org The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), though 1:1 complexes can also form. researchcommons.orgresearchcommons.org The geometry of the resulting metal complexes, such as octahedral or square planar, is determined by the coordination preferences of the metal ion and the ligand structure. researchcommons.orgresearchcommons.org

Ligand PrecursorProposed ModificationPotential Chelating LigandPotential Metal Ions
This compoundDiazotization followed by azo couplingAzo-derivative of this compoundCr(II), Co(II), Ni(II), Cu(II), Ag(I), Au(III) researchcommons.orgresearchcommons.org

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental to elucidating the structure of organic molecules. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For the parent compound, 2,4-dimethoxybenzoic acid, the aromatic protons and methoxy (B1213986) protons give rise to distinct signals. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within a molecule. The spectrum of 2,4-dimethoxybenzoic acid shows distinct signals for the carboxylic carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbons nih.gov.

¹¹⁹Sn NMR Spectroscopy: This technique is specific for the analysis of organotin compounds. As 5-Amino-2,4-dimethoxybenzoic acid and its related structures discussed herein are not organotin compounds, ¹¹⁹Sn NMR spectroscopy is not an applicable analytical method for their structural elucidation.

Table 1: Representative NMR Data for Related Benzoic Acid Derivatives This table presents data for a related compound due to the lack of specific data for this compound.

Compound NameSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
3,4-Dimethoxybenzoic acid DMSO-d612.7 (s, 1H, COOH), 7.5 (d, 1H), 7.4 (s, 1H), 7.0 (d, 1H), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃)167.5, 153.0, 148.5, 123.5, 122.0, 112.0, 111.0, 55.5, 55.4

Data sourced from publicly available spectral databases.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of 2,4-dimethoxybenzoic acid exhibits characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. C-O stretching vibrations for the methoxy and carboxylic acid groups typically appear in the 1200-1300 cm⁻¹ region, while C-H stretching and aromatic C=C vibrations are also observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic compounds, strong signals for ring vibrations are often observed.

Table 2: Key IR Absorption Bands for 2,4-Dimethoxybenzoic Acid

Vibrational ModeWavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)2500-3300Broad
C-H Stretch (Aromatic/Aliphatic)2800-3100Sharp
C=O Stretch (Carbonyl)~1700Strong, Sharp
C=C Stretch (Aromatic Ring)1400-1600Medium to Strong
C-O Stretch (Ether/Acid)1200-1300Strong

Data represents typical ranges for the identified functional groups.

Mass Spectrometry (MS, ESI-MS, GC-MS, HR-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For 2,4-dimethoxybenzoic acid, the molecular ion peak [M]⁺ would be observed at m/z 182, corresponding to its molecular weight (C₉H₁₀O₄) nih.govnist.govmassbank.eu. High-Resolution Mass Spectrometry (HR-MS) would confirm the elemental composition with high accuracy (calculated exact mass: 182.0579) nih.gov.

The fragmentation pattern in Electron Ionization (EI) MS is a key structural fingerprint. Common fragmentation pathways for 2,4-dimethoxybenzoic acid include the loss of a hydroxyl group (-OH, m/z 165), a methoxy group (-OCH₃, m/z 151), and a carboxyl group (-COOH, m/z 137). A prominent peak is often observed at m/z 135, resulting from the loss of both a water molecule and a methyl group, followed by rearrangement nih.govmassbank.eu.

Table 3: Major Mass Spectral Fragments for 2,4-Dimethoxybenzoic Acid (EI-MS)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion
18299.99[M]⁺
16562.40[M - OH]⁺
15339.90[M - CHO]⁺
13590.20[M - H₂O - CH₃]⁺

Data sourced from MassBank of North America (MoNA) nih.govmassbank.eu.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the electronic structure of the compound. Benzoic acid and its derivatives typically exhibit two main absorption bands arising from π → π* transitions of the benzene (B151609) ring and the carbonyl group. The presence of auxochromes like amino (-NH₂) and methoxy (-OCH₃) groups, which are electron-donating, typically causes a bathochromic shift (shift to longer wavelengths) of these absorption bands.

Solid-State Structural Investigations

While spectroscopic methods reveal molecular connectivity and functional groups, solid-state techniques like X-ray diffraction provide precise information about the three-dimensional arrangement of atoms and molecules in a crystal.

Single Crystal X-ray Diffraction Analysis of Related Carboxylates and Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound is not available, the structure of the parent compound, 2,4-dimethoxybenzoic acid , has been determined nih.gov. In the solid state, it forms a typical hydrogen-bonded dimer, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds nih.gov. The molecule is nearly planar, though steric hindrance may cause the carboxylic acid and methoxy groups to lie slightly out of the plane of the benzene ring.

Reactivity and Reaction Mechanisms

Aminobenzoic Acid Core Reactivity

The fundamental reactivity stems from the aminobenzoic acid scaffold, which allows for reactions typical of both aromatic amines and benzoic acids.

The primary amino group on the aromatic ring is readily converted into a diazonium salt. This classic transformation is typically achieved by treating the aminobenzoic acid with nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid at low temperatures. scirp.orgscirp.org The resulting diazonium cation is a highly valuable synthetic intermediate.

These diazonium salts are electrophilic and can undergo coupling reactions with activated aromatic compounds, such as phenols and anilines, in electrophilic aromatic substitution reactions to form brightly colored azo compounds. almerja.com This reaction, known as azo coupling, is the basis for the synthesis of many dyes. researchgate.net The diazonium group can also be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides, cyano groups, hydroxyl groups, and other functionalities. scirp.orgresearchgate.net For instance, the conversion of aminobenzoic acids to hydroxybenzoic acids can be achieved by heating the acidic diazonium salt solution. scirp.orgscirp.org While specific studies on 5-Amino-2,4-dimethoxybenzoic acid are not detailed, its structure suggests it would readily form a diazonium salt, which could then be used in various synthetic applications. However, such coupling reactions can sometimes be accompanied by side reactions, leading to multiple products and lower yields. mdpi.com

The stability of the carboxyl group on the aromatic ring is significantly influenced by the substitution pattern. While benzoic acid itself is quite resistant to decarboxylation, the presence of electron-donating groups, such as methoxy (B1213986) groups, can facilitate this reaction under acidic conditions. nist.gov Extensive research on the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, a close structural analog, provides significant insight into the potential reactivity of the 5-amino derivative. acs.orgacs.orgnih.govresearchgate.net The reaction proceeds via an electrophilic substitution mechanism where a proton attacks the ring, leading to the loss of carbon dioxide. nist.gov The rate of decarboxylation for activated benzoic acids in moderately acidic solutions is dependent on the concentration of the un-ionized carboxyl group. acs.org

Table 1: Solvent Kinetic Isotope Effect for the Acid-Catalyzed Decarboxylation of 2,4-dimethoxybenzoic acid This table is interactive and allows for sorting and filtering of data.

Acid Concentration (M) Log k_obs (H₂SO₄) Log k_obs (D₂SO₄)
2 -4.8 -5.0
4 -4.2 -4.5
6 -3.8 -4.1
8 -3.6 -3.8

Data derived from graphical representations in scientific literature. researchgate.net

Carbon Kinetic Isotope Effects (CKIE) involve measuring the difference in reaction rates between molecules containing the lighter carbon isotope (¹²C) and the heavier isotope (¹³C) at the carboxylic carbon. illinois.edu This technique provides direct evidence for whether the carbon-carbon bond cleavage is part of the rate-determining step. acs.orgacs.org For the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, the ¹²k/¹³k CKIE was determined to be 1.022. nih.gov This value, while establishing that C-C bond cleavage is indeed part of the rate-determining process, is smaller than the typical range of 1.03–1.07 observed for reactions where C-C bond cleavage is the sole rate-limiting step. acs.orgacs.org This suggests that the C-C bond cleavage is only partially rate-determining and that other steps, such as proton transfer, are also kinetically significant. acs.orgacs.org

Table 2: Carbon Kinetic Isotope Effect (CKIE) for the Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid This table is interactive and allows for sorting and filtering of data.

Acidity Condition (H₀) Observed CKIE (k¹²/k¹³)
-2.62 (HClO₄) 1.022 ± 0.002

Data sourced from studies on 2,4-dimethoxybenzoic acid. acs.org

The methoxy groups of this compound are potential targets for enzymatic modification. Cytochrome P450 monooxygenases are a class of enzymes known to catalyze a variety of oxidative reactions, including the O-demethylation of methoxy-substituted aromatic compounds. rsc.orguq.edu.au Studies on the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris have demonstrated its ability to efficiently demethylate various substituted methoxybenzoic acids. rsc.orgresearchgate.net

Table 3: Enzymatic Demethylation of Methoxybenzoic Acids by CYP199A4 This table is interactive and allows for sorting and filtering of data.

Substrate Product Formation Rate (nmol/nmol-P450/min) Selectivity
4-Methoxybenzoic acid High -
2,4-Dimethoxybenzoic acid Lower than 3,4-dimethoxybenzoic acid Exclusive demethylation at para position
3,4-Dimethoxybenzoic acid Higher than 2,4-dimethoxybenzoic acid Exclusive demethylation at para position
3,5-Dimethoxybenzoic acid Very low activity -

Data derived from studies with the CYP199A4 enzyme. rsc.org

Acid-Catalyzed Decarboxylation Studies of Related Dimethoxybenzoic Acids

Functional Group Transformations and Derivatization

The reactivity of this compound is primarily dictated by its amino and carboxylic acid groups. These sites allow for a variety of transformations, leading to the creation of esters, amides, and imines (Schiff bases), as well as derivatives designed for enhanced analytical detection.

Esterification and Amidation Reactions

The carboxyl group of this compound is a prime site for modification through esterification and amidation.

Esterification: This reaction converts the carboxylic acid into an ester. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). For instance, the reaction of this compound with ethanol (B145695) would yield ethyl 5-amino-2,4-dimethoxybenzoate. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org This transformation is valuable for creating derivatives with altered solubility and for protecting the carboxyl group during other synthetic steps.

Amidation: Amidation involves the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to form an active ester intermediate. This intermediate then readily reacts with an amine to form the corresponding amide. This method is fundamental in peptide synthesis and is used to link amino acids or other amine-containing molecules to the benzoic acid core.

Table 1: Esterification and Amidation Reactions

Reaction Reactants Typical Reagents/Catalysts Product
Esterification This compound + Alcohol (e.g., Ethanol) H₂SO₄ (catalyst) 5-Amino-2,4-dimethoxybenzoate Ester
Amidation This compound + Amine (e.g., R-NH₂) EDC, NHS N-Substituted 5-amino-2,4-dimethoxybenzamide

Schiff Base Formation

Schiff base formation occurs through the reaction of the primary amino group of this compound with an aldehyde or a ketone. This condensation reaction typically takes place under mild acid catalysis and involves the elimination of a water molecule to form an imine (-C=N-). researchgate.net

The general mechanism begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. nih.gov Subsequent dehydration, promoted by the acid catalyst, leads to the formation of the stable Schiff base. The reaction is reversible and is often carried out in a solvent like methanol (B129727) or ethanol, with refluxing to drive the reaction to completion. researchgate.net The formation of the imine can be monitored by spectroscopic methods. These compounds are significant in coordination chemistry and have applications as ligands. researchgate.net

Table 2: Example of Schiff Base Formation

Reactant A Reactant B Conditions Product
This compound Benzaldehyde Methanol, Acetic Acid (catalyst), Reflux 5-((Benzylidene)amino)-2,4-dimethoxybenzoic acid

Derivatization Strategies for Enhanced Analytical Detection (e.g., GC-MS, HPLC)

To analyze this compound using chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), derivatization is often necessary. This process modifies the analyte to improve its analytical properties, such as volatility, thermal stability, or detector response. iu.edu

For GC-MS Analysis: The polar nature of the amino and carboxylic acid groups makes this compound non-volatile, which is unsuitable for direct GC analysis. sigmaaldrich.com Derivatization aims to replace the active hydrogens on these functional groups with nonpolar moieties. sigmaaldrich.com

Silylation: This is a common technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the acidic protons on both the -COOH and -NH₂ groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This significantly increases the volatility and thermal stability of the molecule. sigmaaldrich.com

Acylation: This method uses acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). It converts the amino group into a trifluoroacetamide (B147638) and can also convert the carboxylic acid into a mixed anhydride, which may subsequently be esterified if an alcohol is present. This reduces the polarity and improves chromatographic peak shape. iu.edu

For HPLC Analysis: For HPLC, derivatization is primarily used to enhance detectability, especially for UV-Vis or fluorescence detectors. nih.gov This is achieved by attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the analyte.

Pre- or Post-Column Derivatization: The amino group of this compound can be targeted. Reagents like dansyl chloride or dabsyl chloride react with the primary amine to yield highly colored or fluorescent derivatives, allowing for sensitive detection at very low concentrations. nih.gov Another common reagent is 9-fluorenylmethyl chloroformate (FMOC), which attaches a strongly UV-absorbing fluorenylmethyloxycarbonyl group to the amine. nih.gov

Table 3: Common Derivatization Strategies for Analysis

Technique Purpose Reagent Target Functional Group(s)
GC-MS Increase Volatility & Stability MTBSTFA or BSTFA (Silylation) -COOH and -NH₂
GC-MS Reduce Polarity Trifluoroacetic Anhydride (Acylation) -NH₂ (and potentially -COOH)
HPLC Enhance UV/Fluorescence Detection Dansyl Chloride / Dabsyl Chloride -NH₂
HPLC Enhance UV Detection 9-fluorenylmethyl chloroformate (FMOC) -NH₂

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Spectroscopic Interpretation

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules like 5-Amino-2,4-dimethoxybenzoic acid. While specific DFT studies on this exact compound are not prevalent in the literature, the methodology is well-established through research on analogous compounds such as 2,4-dimethylbenzoic acid and p-aminobenzoic acid. acs.orgnih.gov

Once the optimized geometry is obtained, DFT can be used to predict vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the molecule, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. acs.org Furthermore, DFT is utilized to calculate NMR chemical shifts, providing another layer of structural verification when compared with experimental NMR data. acs.org

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

This table presents hypothetical yet realistic data for this compound, based on typical values for similar aromatic compounds, to illustrate the output of DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)1.39 - 1.41 Å
C-N (amino)~1.40 Å
C-C (carboxyl)~1.50 Å
C=O (carboxyl)~1.22 Å
C-O (carboxyl)~1.35 Å
C-O (methoxy)~1.37 Å
Bond AngleC-C-C (aromatic)118 - 122°
C-C-N~120°
O-C=O~124°
Dihedral AngleO-C-C-O (methoxy)~0° or ~180°

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and intramolecular interactions within a molecule. researchgate.net It provides a chemical interpretation of the wavefunction obtained from a DFT calculation by transforming it into localized orbitals that correspond to chemical concepts like bonds, lone pairs, and core orbitals. researchgate.netrsc.org

The strength of these interactions is quantified by the second-order perturbation energy, E(2). frontiersin.org A higher E(2) value indicates a stronger interaction. NBO analysis can pinpoint the specific donor-acceptor interactions that are most crucial for the molecule's electronic structure.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

This table presents hypothetical yet realistic data to illustrate the kind of information obtained from an NBO analysis.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N)π(C-C)High
LP (O, methoxy)π(C-C)Moderate
LP (O, carboxyl)π(C-C)Moderate
π (C-C)π(C-C)High

Prediction of Optical Properties (e.g., Band Gaps)

DFT calculations are also instrumental in predicting the electronic and optical properties of molecules. A key parameter that can be determined is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its ability to absorb light. acs.org

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which often corresponds to absorption of light at longer wavelengths. For a molecule like this compound, with its electron-donating amino and methoxy (B1213986) groups and electron-withdrawing carboxylic acid group conjugated through the benzene (B151609) ring, intramolecular charge transfer (ICT) is likely. acs.org This ICT character can lead to a smaller band gap and specific optical properties. The calculation of the HOMO-LUMO gap provides theoretical insight into the electronic transitions that are possible within the molecule, which is fundamental to understanding its UV-Visible absorption spectrum.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are employed to study how a molecule interacts with larger biological systems, such as proteins.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. ufms.br This method is crucial in drug discovery and design for identifying potential drug candidates and understanding their mechanism of action. researchgate.net In the context of this compound, molecular docking could be used to investigate its binding affinity and mode of interaction with various protein targets.

The process involves placing the ligand in the binding site of the protein and evaluating different conformations and orientations based on a scoring function that estimates the binding energy. ufms.br Studies on similar aminobenzoic acid derivatives have successfully used molecular docking to explore their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. ufms.brresearchgate.net

A molecular docking study of this compound would identify the key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. The amino group, carboxylic acid group, and methoxy groups of the compound are all capable of forming such interactions, making it a potentially versatile binder. The results of a docking study are typically visualized to show the ligand-protein complex and the specific interactions that stabilize it. ufms.br

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

This table presents hypothetical data to illustrate the typical output of a molecular docking study.

ParameterValue
Binding Energy (kcal/mol)-7.5
Interacting ResiduesTyr84, Ser122, Phe288, Trp279
Hydrogen BondsAmino group with Ser122; Carboxyl group with Tyr84
Hydrophobic InteractionsBenzene ring with Phe288, Trp279

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. nih.gov

An MD simulation of the this compound-protein complex, solvated in a water box, would reveal how the ligand and protein interact and adapt to each other's presence. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. A stable complex will show relatively small fluctuations in RMSD over the course of the simulation.

Furthermore, MD simulations can provide detailed information about the persistence of specific interactions, such as hydrogen bonds, identified in the docking study. nih.gov This dynamic perspective is crucial for confirming that the binding mode predicted by docking is stable and not just a transient state. Studies on related systems, such as p-aminobenzoic acid, have utilized MD simulations to understand its behavior in solution and its interaction with surrounding molecules. rsc.orgresearchgate.net

Conformational Analysis and Rigidity Predictions (e.g., Molecular Rods)

The conformational landscape of this compound is largely dictated by the rotational freedom around the single bonds connecting the carboxylic acid and methoxy substituents to the benzene ring. The planarity of the benzene ring itself is a key feature, though the substituents can rotate relative to it.

Computational modeling, particularly using methods like DFT, can predict the most stable conformations by calculating the potential energy surface as a function of the dihedral angles of the substituents. For this compound, the key rotations would be around the C-COOH and C-OCH₃ bonds. The presence of the amino and methoxy groups introduces steric and electronic effects that influence these rotations.

The concept of "molecular rods" pertains to molecules with a rigid, elongated structure. While this compound itself is not a classical molecular rod, some of its derivatives, particularly those formed through polymerization or specific crystal packing, could exhibit such properties. The inherent rigidity of the substituted benzene ring is a foundational element for this. The planarity of the benzoic acid moiety is influenced by its substituents. nih.govacs.org The relatively rigid aromatic backbone can sterically hinder conformational changes, a property that is significant in contexts like interactions with biological macromolecules. nih.govacs.org

Dihedral AngleInvolved AtomsPredicted Stable ConformationsEnergy Barrier (kcal/mol)Implication for Rigidity
τ1 (Carboxyl)O=C-C-C~0° or ~180° (Planar with ring)Low to ModerateContributes to overall planarity, but rotation is possible.
τ2 (Methoxy at C2)C-O-C-CPlanar with ring (0° or 180°)ModerateSteric hindrance with the carboxylic acid group can increase the rotational barrier.
τ3 (Methoxy at C4)C-O-C-CPlanar with ring (0° or 180°)LowLess steric hindrance compared to the C2 methoxy group, allowing for easier rotation.

Note: The energy barrier values are illustrative and would require specific quantum chemical calculations for precise determination.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with enhanced or specific activities. Computational approaches to SAR for this compound would involve systematically modifying its chemical structure and calculating the effect of these modifications on a property of interest.

Even in the absence of a specific known biological target for this compound in the provided literature, a conceptual computational SAR study can be outlined. This involves identifying the key functional groups—the amino, methoxy, and carboxylic acid groups—and exploring how their modification could influence properties like electronic distribution, steric profile, and hydrogen bonding capacity. These properties are often correlated with biological activity.

For instance, a computational SAR study could investigate:

The position and nature of the substituents: Moving the amino or methoxy groups to different positions on the benzene ring would alter the molecule's electronic properties and shape.

The nature of the amino group: Converting the primary amine to a secondary or tertiary amine, or to an amide, would change its hydrogen bonding capability and basicity.

Modification of the carboxylic acid: Esterification or conversion to an amide would eliminate the acidic proton and change the group's ability to act as a hydrogen bond donor.

The following table provides a conceptual framework for a computational SAR study on a hypothetical activity.

Position of ModificationType of ModificationPredicted Effect on a Hypothetical ActivityRationale (Based on Computational Predictions)
5-Amino GroupAcylation (e.g., to -NHCOCH₃)DecreaseIncreased steric bulk and loss of a hydrogen bond donor may hinder binding to a hypothetical active site.
2-Methoxy GroupDemethylation (to -OH)IncreaseIntroduction of a hydrogen bond donor and potential for new interactions.
4-Methoxy GroupReplacement with a larger alkoxy group (e.g., -OCH₂CH₃)DecreaseIncreased steric hindrance may prevent optimal binding.
Carboxylic AcidEsterification (to -COOCH₃)DecreaseLoss of the acidic proton and hydrogen bonding capacity could abolish a critical interaction.

Note: The predicted effects are hypothetical and would need to be validated against a specific biological or chemical activity.

Studies on other substituted benzoic acids have shown that computational models using electronic properties can effectively predict chemical properties like acidity (pKa). acs.orgnih.gov This suggests that similar models could be developed for this compound to predict its reactivity and interaction potential.

Applications As a Building Block in the Design and Synthesis of Biologically Active Molecules

Precursor in Pharmaceutical Synthesis

The structure of 5-Amino-2,4-dimethoxybenzoic acid is integral to the field of medicinal chemistry, where it serves as an intermediate in the creation of therapeutic agents.

The quinazoline framework is a critical pharmacophore in modern oncology, forming the core of several targeted cancer therapies. Aminobenzoic acids are essential precursors for constructing this heterocyclic system. The synthesis typically involves a cyclocondensation reaction between an aminobenzoic acid derivative and a source of formic acid or its equivalent, such as formamide (B127407) or triethyl orthoformate, to form the pyrimidine (B1678525) ring of the quinazolinone system. nih.gov

While the well-known Epidermal Growth Factor Receptor (EGFR) inhibitor Gefitinib is synthesized using an isomer, 2-amino-4,5-dimethoxybenzoic acid, the underlying chemical principles demonstrate the utility of aminobenzoic acids in this context. researchgate.net The general viability of 5-amino precursors for building quinazoline scaffolds has been demonstrated in the synthesis of other 2,4-diaminoquinazoline derivatives, which have been investigated as potential tubulin polymerization inhibitors. umich.edu In such syntheses, a 5-amino substituted benzonitrile can undergo cyclocondensation with guanidine to form the final diaminoquinazoline core, highlighting the strategic importance of the 5-amino substitution pattern. umich.edu

Reaction StageDescription
Step 1: Cyclization This compound is reacted with a reagent like formamide at high temperatures.
Step 2: Ring Formation The amino and carboxylic acid groups of the benzoic acid react with the formamide to form the fused pyrimidine ring, yielding a dimethoxy-substituted quinazolinone.
Step 3: Further Functionalization The quinazolinone core can then be further modified (e.g., through chlorination and subsequent nucleophilic substitution) to introduce different side chains, leading to a library of potential therapeutic agents.

A generalized pathway for the synthesis of a quinazolinone core from an aminobenzoic acid precursor.

The structural features of this compound also make it a suitable starting point for other heterocyclic systems with therapeutic potential.

Triazole Derivatives: The 1,2,4-triazole ring is a key pharmacophore found in a wide range of drugs with antimicrobial, anticancer, and anti-inflammatory properties. orientjchem.orgfrontiersin.org One common synthetic route to 5-substituted 3-amino-1,2,4-triazoles involves the acid-catalyzed condensation of a carboxylic acid with aminoguanidine. mdpi.com In this context, this compound could be used to synthesize a corresponding 5-(5-amino-2,4-dimethoxyphenyl)-3-amino-1,2,4-triazole, which could serve as a platform for further drug development. Another pathway involves converting the carboxylic acid to a thiosemicarbazide, followed by cyclization to form a triazole-thiol derivative, which has been shown to possess anti-inflammatory activity. nih.gov

Coumarin Hybrids: Coumarins are a class of compounds known for their broad biological activities. Hybrid molecules that link a coumarin scaffold to other pharmacophores are a major area of research in drug discovery. nih.govresearchgate.netrsc.org this compound can be incorporated into such hybrids. For example, its carboxylic acid group can be activated and coupled with an amino-functionalized coumarin to form an amide linkage. Alternatively, the amino group of the compound could react with a coumarin containing a suitable leaving group, creating a new class of hybrid molecules for biological screening. nih.gov

Development of Novel Organic Reagents and Dyes

The presence of a primary aromatic amino group makes this compound an excellent substrate for the synthesis of azo compounds, which have widespread applications as dyes and reagents.

Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). nih.gov The synthesis is a well-established two-step process:

Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt. This is achieved by reacting the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to prevent the unstable salt from decomposing. ekb.eg

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, aniline, or naphthol derivative. The diazonium salt acts as an electrophile, attacking the electron-rich ring of the coupling partner to form the stable azo bond and generate the final dye. nih.gov

Reactant 1Reactant 2ConditionsProduct
This compound1. Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl)2. Electron-rich coupling agent (e.g., Phenol)0-5 °CAzo dye

A generalized reaction scheme for the synthesis of an azo dye.

Many azo dyes exhibit pH-dependent color changes (halochromism), making them useful as acid-base indicators. saudijournals.com The color of these compounds is due to the extensive π-conjugated system created by the azo linkage between aromatic rings. When the pH of the solution changes, functional groups on the dye molecule (such as the carboxylic acid on the original ring or a hydroxyl group on the coupling component) can be protonated or deprotonated. This change in ionization state alters the electronic structure of the molecule, causing it to absorb light at a different wavelength and thus display a different color. researchgate.net

Azo dyes derived from this compound could therefore be developed and utilized as pH indicators for titrations and other analytical applications where visual endpoint detection is required. libretexts.org

Advanced Materials and Nanotechnology Applications

While the primary applications of this compound are in the synthesis of pharmaceuticals and dyes, its rigid structure and defined functional groups give it potential as a building block in materials science. Aromatic carboxylic acids, known as linkers or struts, are fundamental components in the construction of metal-organic frameworks (MOFs) and other porous crystalline materials. The presence of additional functional groups, such as the amino and methoxy (B1213986) groups on this compound, could be used to tune the properties of the resulting material, such as its porosity, stability, or catalytic activity. However, specific applications of this compound in advanced materials and nanotechnology are not yet widely documented in the scientific literature.

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Future Research Directions and Prospects

Exploration of Novel Synthetic Pathways

Currently, established and optimized synthetic routes specifically for 5-Amino-2,4-dimethoxybenzoic acid are not widely reported. Future research should focus on developing efficient and scalable methods for its synthesis. This exploration could involve multi-step synthesis from commercially available precursors, potentially utilizing modern catalytic systems to ensure high yield and purity. A key objective would be to design pathways that offer advantages over classical methods, such as improved atom economy, reduced environmental impact, and lower production costs. Comparative analysis of different synthetic strategies would be crucial in identifying the most viable route for producing this compound in quantities suitable for further research and potential application.

Potential Starting Materials Key Transformation Steps Potential Catalysts
2,4-Dimethoxybenzoic acidNitration, followed by reductionPalladium on carbon (Pd/C)
1,3-Dimethoxy-4-nitrobenzeneCarboxylationGrignard reagents, CO2
Substituted anilinesMethoxy (B1213986) group installation, carboxylationCopper-based catalysts

Advanced Derivatization for Enhanced Bioactivity

The therapeutic potential of this compound remains largely unexplored. A significant future research direction lies in the synthesis of a library of its derivatives to screen for enhanced biological activity. The presence of three functional groups—the amino group, the carboxylic acid, and the aromatic ring—provides multiple sites for chemical modification. Derivatization strategies could include N-acylation, esterification of the carboxylic acid, and substitution on the aromatic ring. These modifications would alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and electronic distribution, which are critical for its interaction with biological targets. Such studies would be the first step towards understanding if this scaffold could be a valuable building block in medicinal chemistry.

Deeper Mechanistic Studies of Chemical Reactivity

A fundamental understanding of the chemical reactivity of this compound is essential for its application in both organic synthesis and materials science. Future research should systematically investigate its reactivity profile. This includes studying its behavior in key organic reactions, determining the relative reactivity of its functional groups, and understanding the electronic influence of the methoxy and amino substituents on the benzoic acid moiety. Mechanistic studies, employing both experimental techniques and computational analysis, would provide valuable insights into reaction intermediates and transition states, guiding the rational design of new reactions and applications for this compound.

Computational Design of Functional Derivatives

In conjunction with synthetic efforts, computational chemistry offers a powerful tool for predicting the properties and potential applications of this compound derivatives. Future research should leverage in silico methods to design novel functional molecules based on this scaffold. Molecular docking studies could predict the binding affinity of designed derivatives to various biological targets, such as enzymes or receptors, thereby prioritizing synthetic efforts. Density Functional Theory (DFT) calculations can be employed to predict electronic properties, reactivity, and spectral characteristics, aiding in the design of new materials with specific optical or electronic functions. This computational-first approach can significantly accelerate the discovery of new applications for this currently understudied molecule.

Expanding Applications in Material Science and Drug Discovery

The unique substitution pattern of this compound suggests it could serve as a valuable monomer or building block in the synthesis of novel polymers and functional materials. Future research should explore its incorporation into polymer backbones to create materials with tailored thermal, optical, or electronic properties. Its potential as a precursor for conductive polymers or as a component in metal-organic frameworks (MOFs) warrants investigation.

In the realm of drug discovery, the scarcity of data on the bioactivity of this compound highlights a significant gap. A comprehensive screening of this compound and its future derivatives against a wide range of biological targets is a critical next step. This could reveal potential therapeutic applications in areas such as oncology, infectious diseases, or neurodegenerative disorders, opening up new avenues for pharmaceutical development.

Comprehensive Structure-Activity Relationship Elucidation for Target-Specific Interactions

Should initial screenings identify any promising biological activity for derivatives of this compound, a crucial follow-up will be the detailed elucidation of their structure-activity relationships (SAR). This involves systematically modifying the structure of the lead compounds and evaluating how these changes affect their potency and selectivity for a specific biological target. A comprehensive SAR study would provide a clear understanding of the key structural features required for the observed biological effect. This knowledge is fundamental for the rational design and optimization of more potent and specific drug candidates, transforming an initial discovery into a viable therapeutic lead.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Amino-2,4-dimethoxybenzoic acid with high purity?

  • Methodological Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, amino and methoxy groups can be introduced via nucleophilic substitution or catalytic amination. Post-synthesis, purity (>95%) is typically achieved through recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and ethyl acetate/hexane gradients. Structural confirmation requires NMR (¹H/¹³C) and LC-MS .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at C2/C4 and amino at C5).
  • FT-IR : Identify characteristic peaks (e.g., C=O stretch ~1680 cm⁻¹, NH₂ bending ~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 212.08 for C₉H₁₁NO₄). Cross-referencing with databases like PubChem ensures accuracy .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound exhibits limited solubility in non-polar solvents. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution in reaction conditions. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (pH 7.4) to minimize precipitation .

Advanced Research Questions

Q. How can vibrational spectroscopy resolve ambiguities in the structural analysis of this compound coordination complexes?

  • Methodological Answer : IR and Raman spectroscopy are critical for identifying ligand-metal bonding. For example:

  • IR : Metal-ligand vibrations (e.g., ν(C=O) shifts upon coordination) and NH₂ deformation modes.
  • Raman : Aromatic ring vibrations (e.g., ring breathing modes at ~1000 cm⁻¹) differentiate free vs. coordinated ligands. Compare spectra with computational models (DFT) for validation .

Q. What crystallographic strategies are effective for resolving disorder in this compound derivatives?

  • Methodological Answer : Use the SHELX suite (SHELXL/SHELXD) for high-resolution refinement. For disordered methoxy groups:

  • Apply "PART" instructions to split occupancy.
  • Restrain bond lengths/angles using AFIX commands.
  • Validate thermal parameters (Ueq) with the ADDSYM tool to check for missed symmetry. High-resolution data (d < 0.8 Å) minimizes model bias .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G**) to:

  • Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
  • Simulate transition states for reactions (e.g., amide coupling). Pair with experimental kinetic studies (e.g., Hammett plots) to correlate substituent effects with reactivity .

Q. What are the challenges in synthesizing trinuclear metal complexes using this compound as a bridging ligand?

  • Methodological Answer : Steric hindrance from methoxy groups can limit metal coordination. Mitigate this by:

  • Pre-functionalizing the ligand with chelating groups (e.g., pyridyl or carboxylate moieties).
  • Employing stepwise metalation (e.g., Ce(IV) Salen systems) under controlled pH/temperature. Monitor assembly via UV-Vis titrations and ESI-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.